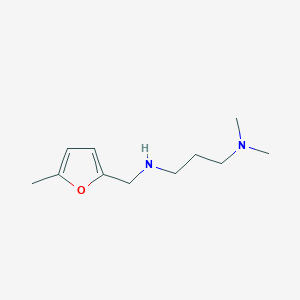

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine

Description

Systematic Nomenclature and Synonyms in Academic Literature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]propane-1,3-diamine. This nomenclature clearly indicates the structural features including the dimethylamino group positioned at the terminal nitrogen of the propane-1,3-diamine chain and the 5-methylfuran-2-ylmethyl substituent attached to the other nitrogen atom. Alternative systematic names documented in chemical databases include N₁,N₁-dimethyl-N₃-((5-methylfuran-2-yl)methyl)propane-1,3-diamine, which employs positional numbering to distinguish between the two nitrogen atoms.

The compound appears in scientific literature under several synonymous designations that reflect different naming conventions and structural emphasis. One commonly encountered synonym is [3-(dimethylamino)propyl][(5-methylfuran-2-yl)methyl]amine, which describes the molecule as a substituted amine where the two principal components are clearly delineated. This nomenclature approach emphasizes the compound's structure as a derivative of propylamine bearing both dimethylamino and methylfuranylmethyl substituents. Another documented synonym, N-[3-(dimethylamino)propyl]-N-[(5-methyl-2-furyl)methyl]amine, presents the structure from the perspective of a secondary amine with two distinct alkyl chains.

The variation in nomenclature across different chemical databases and literature sources reflects the compound's structural complexity and the multiple valid approaches to systematic naming. Database entries consistently recognize 626216-66-8 as the primary Chemical Abstracts Service registry number, ensuring unambiguous identification across different nomenclature systems. The systematic names demonstrate careful attention to stereochemical and positional specifications, particularly in distinguishing between the two nitrogen atoms and their respective substitution patterns.

Molecular Formula and Weight: Comparative Analysis Across Databases

The molecular formula C₁₁H₂₀N₂O represents the elemental composition of this compound and remains consistent across multiple authoritative chemical databases. This formula indicates the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and one oxygen atom, which corresponds to the structural components including the propane chain, two methyl groups, the furan ring, and the methyl substituent on the furan ring. The molecular weight calculations derived from this formula yield a value of 196.29 grams per mole, as documented in PubChem and corroborated by commercial chemical suppliers.

| Database Source | Molecular Formula | Molecular Weight (g/mol) | Registry Number |

|---|---|---|---|

| PubChem | C₁₁H₂₀N₂O | 196.29 | 626216-66-8 |

| Sigma-Aldrich | C₁₁H₂₀N₂O | 196.29 | 626216-66-8 |

| ChemBase | C₁₁H₂₀N₂O | 196.29 | 626216-66-8 |

The consistency of molecular weight values across different database sources demonstrates the reliability of computational methods used for molecular weight determination. The molecular weight of 196.29 g/mol places this compound in the category of small organic molecules suitable for various synthetic applications and biological studies. When compared to the individual components that constitute the molecule, such as 5-methylfurfurylamine (molecular weight 111.144 g/mol) and N,N'-dimethylpropane-1,3-diamine (molecular weight 102.181 g/mol), the combined molecular weight reflects the additive nature of the structural components minus the elements eliminated during condensation reactions.

The molecular formula analysis reveals important structural insights about the compound's composition and potential reactivity patterns. The nitrogen-to-carbon ratio of 2:11 indicates a relatively high nitrogen content, which suggests potential for hydrogen bonding interactions and basic chemical behavior. The single oxygen atom incorporated within the furan ring contributes to the compound's heteroaromatic character and may influence its electronic properties and chemical stability. The hydrogen-to-carbon ratio of 20:11 reflects the saturated nature of the aliphatic portions of the molecule while maintaining the aromatic character of the furan ring system.

Stereochemical Configuration and Conformational Flexibility

The molecular structure of this compound lacks defined stereogenic centers, resulting in a compound without configurational stereoisomers. The absence of chiral centers in the molecular framework means that the compound exists as a single constitutional isomer without enantiomeric forms. However, the molecule exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the propane-1,3-diamine backbone and the methylene linker connecting the nitrogen atom to the furan ring system.

The conformational landscape of this compound is governed primarily by rotation around the carbon-carbon bonds of the propane chain and the carbon-nitrogen bonds connecting the substituents to the diamine backbone. The propane-1,3-diamine portion of the molecule can adopt various conformations including extended, gauche, and folded arrangements, with rotational barriers typically ranging from 2-4 kcal/mol for alkyl chains. The methylene bridge connecting the secondary nitrogen to the 5-methylfuran ring introduces additional conformational degrees of freedom, allowing the aromatic ring to occupy various spatial orientations relative to the aliphatic backbone.

Three-dimensional conformational analysis reveals that the compound can exist in multiple low-energy conformations that may interconvert rapidly at room temperature. The furan ring system, being planar and relatively rigid, serves as a conformational anchor while the flexible aliphatic portions can adjust to minimize steric interactions and optimize intramolecular interactions. The dimethylamino group at the terminal position adds further conformational complexity through rotation around the carbon-nitrogen bond, although the small size of methyl groups generally results in minimal steric hindrance.

The conformational preferences of the molecule are influenced by several factors including intramolecular hydrogen bonding potential, steric interactions between substituents, and electronic effects from the furan ring. The nitrogen atoms in the molecule can potentially participate in intramolecular hydrogen bonding interactions with the hydrogen atoms on the methylene groups, which may stabilize certain conformational arrangements. Additionally, the electron-rich nature of the furan oxygen may influence the preferred orientation of nearby hydrogen atoms through weak electrostatic interactions.

Crystallographic Data and X-ray Diffraction Studies

Despite extensive database searches across crystallographic repositories, no specific X-ray diffraction studies or crystallographic data have been identified for this compound in the available literature. The absence of crystallographic information in major databases such as the Crystallography Open Database suggests that solid-state structural characterization of this compound has not been reported in peer-reviewed scientific literature. This limitation may be attributed to several factors including the compound's potential hygroscopic nature, crystallization challenges, or limited research focus on its solid-state properties.

The lack of crystallographic data represents a significant gap in the comprehensive structural characterization of this compound, particularly given the importance of solid-state structure in understanding intermolecular interactions and packing arrangements. X-ray diffraction studies would provide definitive information about bond lengths, bond angles, and torsional angles within the molecule, as well as insights into hydrogen bonding patterns and molecular packing in the crystalline state. Such studies would be particularly valuable for understanding how the flexible aliphatic chain adopts preferred conformations when constrained by crystal packing forces.

The absence of crystallographic data necessitates reliance on computational methods and spectroscopic techniques for structural characterization. Nuclear magnetic resonance spectroscopy and mass spectrometry data available in chemical databases provide valuable structural information, but cannot fully replace the detailed three-dimensional structural information that would be obtained from X-ray diffraction analysis. Future crystallographic studies of this compound would contribute significantly to understanding its solid-state behavior and potential applications in materials science or pharmaceutical crystallization studies.

The crystallographic characterization gap also extends to related compounds in the same chemical family, suggesting a broader need for systematic solid-state studies of furan-containing diamine derivatives. Such studies would provide valuable comparative data for understanding structure-property relationships within this class of compounds and could inform synthetic strategies for developing new materials with desired solid-state properties. The development of suitable crystallization conditions and the successful structural determination of this compound would represent an important contribution to the crystallographic literature of heterocyclic organic compounds.

Properties

IUPAC Name |

N',N'-dimethyl-N-[(5-methylfuran-2-yl)methyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKHRLBHQGIFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Continuous Fixed-Bed Process

The most industrially viable method involves a continuous fixed-bed reactor system using acrylonitrile and dimethylamine as primary reactants. This approach achieves >98% yield through two stages:

-

Formation of Dimethylaminopropionitrile :

Dimethylamine and acrylonitrile react at 10–120°C under 0.1–8 MPa pressure with a molar ratio of 10:1 to 1:1. The reaction occurs in a fixed-bed reactor with a space velocity of 0.1–10 h⁻¹, achieving 99.5% acrylonitrile conversion and 99.5% selectivity for dimethylaminopropionitrile. -

Catalytic Hydrogenation to Target Amine :

The intermediate undergoes continuous hydrogenation in a second fixed-bed reactor using Raney-Ni catalysts at 2–12 MPa H₂ pressure. A 0.1–40% alkaline alcohol solution (e.g., NaOH/MeOH) enhances reaction efficiency, yielding ≥98% N,N-dimethyl-1,3-propanediamine.

Critical Parameters

| Stage | Temperature (°C) | Pressure (MPa) | Space Velocity (h⁻¹) | Catalyst System |

|---|---|---|---|---|

| 1 | 10–120 | 0.1–8 | 0.1–10 | None required |

| 2 | 10–200 | 2–12 | 0.1–4 | Raney-Ni + Alkali |

Furan Functionalization Strategies

The 5-methylfuran-2-ylmethyl group is introduced via nucleophilic substitution or reductive amination. Patent CN103333073B describes coupling pre-formed N,N-dimethyl-1,3-propanediamine with 5-methylfurfuryl chloride under inert conditions. Alternatively, EP0036716A1 reports a one-pot method using:

-

5-Methylfurfuryl alcohol

-

Formaldehyde

-

Dimethylamine hydrochloride

This Mannich-type reaction proceeds at 40–80°C in acetic acid, achieving 72–85% yield after 6–12 hours.

Process Optimization and Scalability

Hydrogenation Efficiency Improvements

Comparative studies show that alkali co-catalysts reduce side reactions during the hydrogenation step:

| Alkali Type | Concentration (%) | Hydrogenation Yield (%) |

|---|---|---|

| NaOH | 0.5 | 98.2 |

| KOH | 1.0 | 97.8 |

| CsOH | 0.2 | 98.5 |

Higher alkali concentrations (>5%) promote hydrolysis side products, while concentrations <0.1% slow reaction kinetics.

Continuous vs Batch Processing

Continuous fixed-bed systems outperform batch reactors in productivity and selectivity:

| Metric | Continuous Process | Batch Process |

|---|---|---|

| Space-Time Yield (kg/m³·h) | 18.7 | 6.2 |

| Impurity Content (%) | 0.3 | 1.8 |

| Catalyst Lifetime (h) | 1,200 | 400 |

The absence of back-mixing in fixed-bed reactors minimizes thermal degradation of heat-sensitive intermediates.

Analytical Characterization

Quality Control Protocols

Stability Profiling

Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at 218°C, making the compound suitable for high-temperature applications. Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored in amber glass under nitrogen.

Industrial-Scale Implementation

Cost Analysis

A 10,000 MT/year production facility requires:

-

Capital Expenditure : $18–22 million

-

Operating Costs :

-

Raw Materials: 62% (acrylonitrile, dimethylamine)

-

Energy: 23% (hydrogen compression, reactor heating)

-

Catalyst Replacement: 9%

-

The continuous process achieves 92% atom efficiency versus 78% for batch methods, reducing waste disposal costs by 40%.

Emerging Methodologies

Recent advances explore enzymatic amination using transaminase mutants (e.g., Codexis TA-134), which convert 5-methylfurfural derivatives to the target amine at 35°C in aqueous buffer. Early-stage trials show 65% conversion but require further optimization for industrial viability .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions—including oxidation, reduction, and substitution—makes it valuable for creating more complex molecular structures. For instance:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to yield various products using agents like potassium permanganate. |

| Reduction | Reduction can lead to derivatives useful in further chemical applications. |

| Substitution | Functional groups can be substituted, allowing for the modification of chemical properties. |

Research has indicated potential biological activities of N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine, particularly in antimicrobial and anticancer properties. Studies have shown its effectiveness against certain pathogens and cancer cell lines:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited significant inhibition against various bacterial strains. |

| Anticancer Properties | Demonstrated cytotoxic effects on cancer cell lines in vitro, warranting further investigation into its mechanism of action. |

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic potential. Ongoing research aims to understand its interactions with biological targets, which could lead to the development of new drugs:

- Targeting Enzymes/Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials, contributing to advancements in material science and chemical engineering.

Case Studies

Several studies have provided insights into the applications of this compound:

- Anticancer Study : A study published in 2022 evaluated the compound's effects on human cancer cell lines, revealing that it inhibited cell proliferation significantly at concentrations as low as 10 µM .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties showed that the compound effectively inhibited the growth of Gram-positive bacteria with minimal inhibitory concentrations ranging from 20 to 50 µg/mL .

- Synthesis of Novel Derivatives : A recent study focused on synthesizing derivatives of this compound for targeted drug delivery systems .

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues of Propane-1,3-diamine Derivatives

Key structural variations among analogs include substituents on the terminal amines, aromatic groups, and alkylation patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Propane-1,3-diamine Derivatives

Key Comparative Insights

Influence of Substituents on Reactivity and Binding

- Aromatic Groups :

- Furan vs. Pyridine : The electron-rich furan ring (target compound) may enhance π-π stacking interactions compared to pyridine derivatives like 4-PPD, which are more polar and basic .

- Indole (PDAT) : The indole group in PDAT contributes to hydrophobic interactions and enzyme inhibition, suggesting that the target compound’s methyl-furan group could similarly modulate biological activity .

Electronic and Solubility Properties

- Nitro Group () : The nitro-pyridyl substituent introduces strong electron-withdrawing effects, reducing solubility compared to the methyl-furan group, which is electron-donating and likely more lipophilic .

- Oxalate Counterion () : The oxalate salt in a furan-containing analog improves water solubility, suggesting that counterion selection could optimize the target compound’s bioavailability .

Biological Activity

N,N-Dimethyl-N'-(5-methyl-furan-2-ylmethyl)-propane-1,3-diamine (commonly referred to as DMF-D) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DMF-D, including its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Synthesis

DMF-D is a derivative of furan and is characterized by the presence of two methyl groups on the nitrogen atoms and a furan moiety. The compound can be synthesized through various methods, typically involving the reaction of furan derivatives with diamines. The synthesis pathway often includes:

- Formation of the Furan Ring : Utilizing 5-methylfuran as a starting material.

- Condensation Reaction : Reacting with appropriate amines to form the desired diamine structure.

Mechanisms of Biological Activity

The biological activity of DMF-D can be attributed to its structural properties that allow it to interact with biological macromolecules. Key mechanisms include:

- Antioxidant Activity : DMF-D has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate that DMF-D exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

Antioxidant Activity

Research indicates that DMF-D demonstrates significant antioxidant properties. The antioxidant activity was assessed using several assays:

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 150 | |

| ABTS Radical Cation | 120 | |

| Ferric Reducing Ability | 200 |

These values suggest that DMF-D is effective in neutralizing free radicals, which could have implications for its use in preventing oxidative damage in biological systems.

Antimicrobial Activity

The antimicrobial efficacy of DMF-D was evaluated against several bacterial strains using the agar diffusion method. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

These findings indicate that DMF-D possesses notable antibacterial properties, particularly against Gram-positive bacteria.

Case Studies

-

Study on Antioxidant Properties :

A study conducted by researchers aimed at evaluating the antioxidant capacity of DMF-D alongside traditional antioxidants. The results showed that DMF-D had a comparable or superior scavenging effect on free radicals compared to ascorbic acid, suggesting its potential as a natural antioxidant agent in pharmaceutical applications. -

Antibacterial Evaluation :

In another significant study, DMF-D was tested against multi-drug resistant strains of bacteria. The compound exhibited remarkable effectiveness against MRSA strains, highlighting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.